Cyclohexanecarbonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Cyclohexanecarbonyl chloride is a versatile fine pharmaceutical and chemical intermediate . It is primarily used in the preparation of five thiourea derivative ligands . These ligands have demonstrated anti-bacterial and anti-yeast activity .
Mode of Action
It is known that it is used in the synthesis of various compounds, suggesting that it likely reacts with other molecules to form new chemical structures .
Biochemical Pathways
Given its use in the synthesis of thiourea derivative ligands, it may be involved in biochemical pathways related to bacterial and yeast activity .
Result of Action
This compound is used in the preparation of five thiourea derivative ligands . These ligands have demonstrated anti-bacterial and anti-yeast activity , suggesting that the compound’s action results in molecular and cellular effects that inhibit these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl chloride is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COCl} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing large-scale reactors and distillation columns to ensure high purity and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form cyclohexanecarboxylic acid and hydrochloric acid.
Reduction: Can be reduced to cyclohexylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclohexanecarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclohexanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including praziquantel, an anthelmintic used to treat parasitic worm infections.
Agrochemicals: Employed in the production of pesticides and herbicides.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
- Benzoyl Chloride
- Acetyl Chloride
- Cyclopropanecarbonyl Chloride
- Cyclobutanecarbonyl Chloride
Properties
IUPAC Name |
cyclohexanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOJTCZRIKWHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062608 | |
Record name | Cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-27-9 | |
Record name | Cyclohexanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction cyclohexanecarbonyl chloride undergoes in electrochemical settings?
A1: this compound undergoes a one-electron reduction, leading to the cleavage of the carbon-chlorine bond. This has been observed in acetonitrile using both tetraethylammonium perchlorate and tetramethylammonium perchlorate as supporting electrolytes. []
Q2: Can this compound be used for chiral discrimination?
A2: Yes, (1R,2R)- and (1S,2S)-trans-2-(2,3-anthracenedicarboximido)this compound, chiral derivatives of this compound, have been successfully employed as fluorescent derivatization reagents for the chiral discrimination of primary amines. This method, coupled with HPLC, allows for the separation of diastereomeric derivatives of a variety of amines. []
Q3: How is this compound utilized in the synthesis of radioligands?
A3: this compound plays a crucial role in the synthesis of [carbonyl-11C]WAY-100635, a radioligand used in Positron Emission Tomography (PET) studies of 5-HT1A receptors. [carbonyl-11C]this compound is first synthesized from cyclohexylmagnesium chloride and [11C]carbon dioxide. It then reacts with 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine to yield the final radioligand. []
Q4: What is the significance of the crystalline structure of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide?
A4: X-ray analysis of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide revealed that its crystalline conformation, primarily dictated by inter- and intra-molecular CH-π interactions, differs from its preferred conformation in solution (CD3OD). This finding highlights the influence of environmental factors on molecular conformation. []
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, this compound can be synthesized through a photochemical reaction between ethyl chloroglyoxylate and cyclohexane. This reaction, driven by the attack of a cyclohexyl radical on the carbonyl group of ethyl chloroglyoxylate, yields this compound as the major product (51%). []
Q6: Can this compound participate in catalytic reactions?
A6: While not inherently catalytic, this compound can be reduced in the presence of electrogenerated nickel(I) salen catalyst in acetonitrile. [] This highlights the potential for using this compound in electrocatalytic reactions.
Q7: Are there any known unique reactions involving this compound?
A7: Yes, research has shown a novel reaction between this compound and phenyl isocyanate. [] The specifics of this reaction and its products require further investigation.
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